molecular formula C12H16N2O B7637211 4-[(4-Methylphenyl)methyl]piperazin-2-one

4-[(4-Methylphenyl)methyl]piperazin-2-one

Cat. No.: B7637211
M. Wt: 204.27 g/mol
InChI Key: PJBUNWVBFRBFKG-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]piperazin-2-one is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of substituted piperazines, including this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted piperazine derivatives .

Scientific Research Applications

4-[(4-Methylphenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic applications, such as antipsychotic, antidepressant, and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its bioavailability and efficacy. The compound may interact with various receptors and enzymes, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methyl]piperazin-2-one
  • 4-[(4-Chlorophenyl)methyl]piperazin-2-one
  • 4-[(4-Methoxyphenyl)methyl]piperazin-2-one

Uniqueness

4-[(4-Methylphenyl)methyl]piperazin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and pharmacokinetic properties. This substitution can enhance the compound’s efficacy and selectivity compared to other similar piperazine derivatives .

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(15)9-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBUNWVBFRBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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